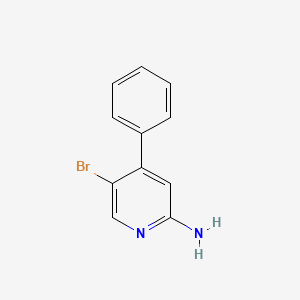

5-Bromo-4-phenylpyridin-2-amine

CAS No.: 1029128-27-5

Cat. No.: VC3279688

Molecular Formula: C11H9BrN2

Molecular Weight: 249.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029128-27-5 |

|---|---|

| Molecular Formula | C11H9BrN2 |

| Molecular Weight | 249.11 g/mol |

| IUPAC Name | 5-bromo-4-phenylpyridin-2-amine |

| Standard InChI | InChI=1S/C11H9BrN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |

| Standard InChI Key | GFKPXWUYMOUSMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2Br)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2Br)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-4-phenylpyridin-2-amine belongs to the class of pyridines, which are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. The compound features three key substituents on the pyridine ring: a bromine atom at the 5th position, a phenyl group at the 4th position, and an amine group at the 2nd position. This specific arrangement of functional groups contributes to its unique chemical behavior and biological activities. The presence of both the electron-withdrawing bromine atom and the electron-donating amine group creates an interesting electronic distribution within the molecule, influencing its reactivity patterns. The phenyl group adds additional structural complexity and provides sites for potential π-π interactions with biological targets.

Identifiers and Nomenclature

For identification purposes in scientific literature and databases, 5-Bromo-4-phenylpyridin-2-amine is recognized by several standard chemical identifiers. Its CAS registry number is 1029128-27-5, which serves as its unique identifier in chemical databases. The compound's InChI key is GFKPXWUYMOUSMN-UHFFFAOYSA-N, providing an algorithm-based identifier that encodes its structural information. Its canonical SMILES notation is C1=CC=C(C=C1)C2=CC(=NC=C2Br)N, representing the compound's structure in a linear string format. Additionally, the compound is registered in the EPA DSSTox database with the substance ID DTXSID80704655. These identifiers facilitate tracking the compound across different chemical databases and literature sources.

Synthesis Methods

Suzuki Cross-Coupling Reaction

One of the principal methods for synthesizing 5-Bromo-4-phenylpyridin-2-amine involves the Suzuki cross-coupling reaction. This approach typically uses 5-bromo-2-aminopyridine as the starting material, which undergoes coupling with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through the formation of a carbon-carbon bond between the pyridine and phenyl groups, establishing the core structure of the target compound. This synthetic route is valued for its efficiency in creating the carbon-carbon bond while preserving the amine functionality and the bromine atom at their respective positions. The Suzuki coupling is particularly advantageous because it tolerates a variety of functional groups and can be performed under relatively mild conditions, making it suitable for preparing sensitive compounds like 5-Bromo-4-phenylpyridin-2-amine.

Industrial Production Methods

In industrial settings, the synthesis of 5-Bromo-4-phenylpyridin-2-amine often relies on the Suzuki cross-coupling reaction due to its efficiency and scalability. Industrial production typically involves optimizations such as using a palladium catalyst supported on a solid carrier to facilitate its recovery and reuse, which helps reduce production costs and environmental impact. The reaction solvents commonly employed include toluene or water, depending on the specific process requirements and environmental considerations. Industrial processes also focus on maximizing yield while maintaining high purity, often incorporating additional purification steps such as recrystallization or column chromatography. These industrial methods are designed to be adaptable for large-scale manufacturing, allowing for the production of significant quantities of 5-Bromo-4-phenylpyridin-2-amine for research and development purposes.

Chemical Reactivity

Oxidation Reactions

5-Bromo-4-phenylpyridin-2-amine can undergo various oxidation reactions to form oxidized derivatives with different functional properties. Common oxidation products include N-oxide derivatives and sulfoxide derivatives, which modify the electronic properties of the pyridine nitrogen. These oxidation reactions typically employ oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The N-oxide formation particularly affects the basicity of the pyridine nitrogen and can alter the compound's solubility and hydrogen-bonding capabilities. These oxidized derivatives often exhibit different biological activities compared to the parent compound, potentially opening new avenues for medicinal chemistry applications. The selective oxidation of 5-Bromo-4-phenylpyridin-2-amine presents an important tool for creating chemical diversity within this structural class.

Reduction Reactions

Reduction reactions of 5-Bromo-4-phenylpyridin-2-amine typically focus on the conversion of the bromine atom into a hydrogen atom, resulting in the formation of 4-phenylpyridin-2-amine. Common reducing agents employed for this transformation include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride. Each reducing agent offers different levels of selectivity and reaction conditions, allowing chemists to choose the appropriate method based on the desired outcome and compatibility with other functional groups present. The dehalogenation of the bromine is an important transformation that significantly changes the compound's electronic properties and potential biological activities. Additionally, partial reduction can sometimes be achieved under controlled conditions, providing access to other derivatives with unique properties.

Substitution Reactions

Biological Activities

Anticancer Properties

Research has indicated that 5-Bromo-4-phenylpyridin-2-amine possesses promising anticancer properties, primarily through its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that the compound can interfere with cellular pathways critical for the growth and survival of cancer cells, leading to reduced proliferation rates and potential induction of apoptosis. The anticancer activity appears to be related to the compound's structural features, particularly the combination of the bromine atom and phenyl group, which may enable specific interactions with protein targets in cancer cells. Derivatives of this compound have been investigated for enhanced efficacy against various cancer cell lines, suggesting that structural modifications could lead to even more potent anticancer agents. These findings highlight the potential of 5-Bromo-4-phenylpyridin-2-amine as a lead compound for the development of novel cancer therapeutics.

Enzyme Inhibition

5-Bromo-4-phenylpyridin-2-amine has demonstrated the ability to inhibit specific enzymes that play crucial roles in cellular processes. Recent studies have identified similar bromine-containing pyridine derivatives as inhibitors of UNC51-like kinase 1 (ULK1), a key enzyme involved in autophagy regulation in cancer cells. This inhibition can lead to disruption of autophagy, a cellular process often upregulated in cancer cells as a survival mechanism. By targeting this pathway, the compound may induce apoptosis in cancer cells, particularly in models of non-small cell lung cancer. The molecular basis for this enzyme inhibition likely involves the interaction of the compound's functional groups with specific binding sites on the target enzymes. Understanding these interactions at the molecular level could facilitate the rational design of more potent and selective enzyme inhibitors based on the 5-Bromo-4-phenylpyridin-2-amine scaffold.

Mechanism of Action

The mechanism by which 5-Bromo-4-phenylpyridin-2-amine exerts its biological effects depends on its specific application and target. When acting as a kinase inhibitor, the compound likely binds to the active site of the kinase enzyme, preventing its normal function and thereby modulating cellular signaling pathways. The binding affinity and specificity are influenced by the compound's structural features, including the bromine atom, phenyl group, and amine functionality. The presence of these groups enables specific interactions with amino acid residues in the binding pocket of target proteins, including hydrogen bonding, hydrophobic interactions, and halogen bonding. The compound's relatively planar structure may also facilitate intercalation with DNA or RNA under certain conditions, potentially affecting gene expression. These molecular interactions collectively contribute to the compound's biological activities and provide the foundation for its potential therapeutic applications.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 5-Bromo-4-phenylpyridin-2-amine serves as an important scaffold for developing potential therapeutic agents. Its anticancer properties make it particularly valuable in oncology research, where derivatives of this compound are being explored for their efficacy against various cancer types. The compound's ability to inhibit specific enzymes provides a foundation for the design of targeted therapeutics with potentially fewer side effects compared to traditional chemotherapeutics. Additionally, the compound's structural features allow for systematic modifications to enhance its potency, selectivity, and pharmacokinetic properties. Medicinal chemists can modify the phenyl ring, the bromine position, or the amine group to create libraries of compounds with diverse biological activities. These structure-activity relationship studies contribute to the understanding of how specific structural features influence biological activity, guiding the optimization of lead compounds for potential clinical applications.

Molecular Probes

5-Bromo-4-phenylpyridin-2-amine and its derivatives are employed as molecular probes for imaging and studying cellular processes, particularly in cancer research. The compound's ability to bind selectively to certain biological targets allows researchers to visualize and track these targets within cells and tissues. When conjugated with appropriate imaging agents, these probes can facilitate the visualization of tumor cells, helping to elucidate tumor biology and evaluate treatment responses. The specificity of binding is crucial for the utility of these molecular probes, and the structural features of 5-Bromo-4-phenylpyridin-2-amine can be optimized to enhance binding to particular targets of interest. Beyond imaging applications, these molecular probes also serve as valuable tools for studying the roles of specific proteins and pathways in cellular processes, contributing to our fundamental understanding of disease mechanisms.

Synthetic Applications

In synthetic chemistry, 5-Bromo-4-phenylpyridin-2-amine functions as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position provides a reactive site for various transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. This reactivity enables chemists to introduce diverse functional groups and build complex molecular architectures starting from this relatively simple scaffold. Furthermore, the compound has been explored for its potential in developing new materials, particularly in the field of organic electronics and photonic devices. The electronic properties of the pyridine ring, combined with the effects of the substituents, make 5-Bromo-4-phenylpyridin-2-amine interesting for applications in materials science. These synthetic applications highlight the compound's versatility beyond its biological activities, positioning it as a valuable building block in both medicinal chemistry and materials research.

Comparative Analysis

Structural Analogs

5-Bromo-4-phenylpyridin-2-amine belongs to a family of pyridine derivatives with varying substituent patterns. Comparing this compound with its structural analogs provides insights into the effects of specific structural features on chemical and biological properties. Key structural analogs include 4-phenylpyridin-2-amine (lacking the bromine atom at the 5th position), 5-bromo-2-aminopyridine (lacking the phenyl group at the 4th position), and various 2-aminopyridine derivatives with different substitution patterns. Each of these analogs differs from 5-Bromo-4-phenylpyridin-2-amine in specific structural elements, allowing for systematic comparison of how these elements influence the compound's properties. The presence or absence of the bromine atom significantly affects the compound's electronic properties and reactivity, while the phenyl group contributes to its hydrophobicity and potential for π-π interactions with biological targets.

Activity Comparisons

Comparing the biological activities of 5-Bromo-4-phenylpyridin-2-amine with similar compounds reveals structure-activity relationships that are valuable for drug design. The table below summarizes key features and activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-phenylpyridin-2-amine | Bromine at 5-position; phenyl at 4-position | Anticancer; enzyme inhibition |

| 4-Phenylpyridin-2-amine | Lacks bromine at 5-position | Different reactivity pattern; potentially less active |

| 5-Bromo-2-aminopyridine | Lacks phenyl group at 4-position | Different target selectivity; altered activity profile |

| 5-Bromo-3,4-dimethylpyridin-2-amine | Methyl groups instead of phenyl | Different physical properties; altered biological interactions |

These comparisons demonstrate that the specific combination of substituents in 5-Bromo-4-phenylpyridin-2-amine confers unique properties that distinguish it from its structural analogs. The presence of both the bromine atom and the phenyl group appears to be important for its observed biological activities, particularly its enzyme inhibition properties and anticancer potential .

Structure-Activity Relationships

Analysis of structure-activity relationships for 5-Bromo-4-phenylpyridin-2-amine and related compounds provides valuable insights for optimizing biological activity. The bromine atom at the 5-position significantly influences the compound's electronic properties and can participate in halogen bonding with target proteins, potentially enhancing binding affinity. The phenyl group at the 4-position contributes hydrophobic interactions and may influence the compound's ability to access binding pockets in target proteins. The amine group at the 2-position serves as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets. Understanding these structure-activity relationships guides the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Modifications such as substituting the phenyl ring with various functional groups, replacing the bromine with other halogens, or modifying the amine functionality can lead to compounds with tailored biological profiles for specific applications.

Synthesis Developments

Recent Synthetic Innovations

Recent advancements in synthetic methodologies have expanded the approaches available for preparing 5-Bromo-4-phenylpyridin-2-amine and related compounds. New synthetic processes have been developed that provide higher yields, minimize side-product formation, and are adaptable to large-scale manufacturing. These innovations include modified Suzuki coupling conditions using more efficient palladium catalysts, microwave-assisted synthesis for faster reaction times, and flow chemistry approaches for continuous production. Patent literature indicates ongoing interest in developing improved synthesis processes for brominated pyridine derivatives, highlighting the industrial relevance of these compounds. For instance, recent patents describe novel synthesis processes for preparing related compounds such as 5-bromo-3,4-dimethylpyridin-2-amine, which employ different strategies that could potentially be adapted for the synthesis of 5-Bromo-4-phenylpyridin-2-amine .

Scalable Manufacturing Processes

The development of scalable manufacturing processes for 5-Bromo-4-phenylpyridin-2-amine is crucial for its wider application in research and potential commercial development. Recent patent literature describes synthesis processes that offer advantages such as high yield, minimization of side-product formation, and adaptability to large-scale manufacturing without requiring expensive palladium catalysts. These improved processes focus on reaction efficiency, cost-effectiveness, and environmental sustainability. For example, alternative catalytic systems, such as nickel or copper catalysts, are being explored as more economical alternatives to palladium for cross-coupling reactions. Additionally, greener solvents and reaction conditions are being investigated to reduce the environmental impact of the synthesis. These advancements in scalable manufacturing processes are essential for ensuring the availability of 5-Bromo-4-phenylpyridin-2-amine for research and potential therapeutic applications .

Future Research Directions

Material Science Applications

Beyond its medicinal chemistry applications, future research may also explore the potential of 5-Bromo-4-phenylpyridin-2-amine in material science. The compound's structural features, particularly its aromatic character and potential for functionalization, make it interesting for applications in organic electronics, photonic devices, and sensing technologies. Research could investigate the incorporation of this compound or its derivatives into polymers, coordination complexes, or supramolecular assemblies with unique properties. The development of structure-property relationships for these materials would facilitate their optimization for specific applications. Additionally, the compound's ability to interact with biological systems might be exploited for the development of biosensors or bioimaging materials with enhanced specificity and sensitivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume